4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-(4-methylbenzyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the boronate ester linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for precise control of reaction parameters. This method ensures high yield and purity of the final product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester to borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents such as bromine or iodine in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Borane complexes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various chemical transformations and biological applications.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4,4,5,5-Tetramethyl-2-(2-phenyl)1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane is unique due to its specific structural features, which confer enhanced stability and reactivity compared to other boronate esters. The presence of the 4-methylbenzyl group provides additional steric hindrance, making it less prone to hydrolysis and more suitable for use in demanding chemical environments.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[(4-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-10-12-16(13-11-15)14-22-18-9-7-6-8-17(18)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBRCRLQOKRZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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